Mavorixafor, also known as AMD070 or AMD-070, is a small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] It acts by selectively binding to CXCR4 and preventing its interaction with its natural ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). [] This disruption of the CXCR4-CXCL12 axis makes mavorixafor a valuable tool in investigating the role of this signaling pathway in various biological processes, including immune cell trafficking, hematopoiesis, and tumor development. [, , ]
Mavorixafor is derived from a synthetic route involving several chemical intermediates. It belongs to the class of chemokine receptor antagonists, specifically targeting the CXC chemokine receptor type 4. This receptor plays a significant role in various immune responses, making its inhibition beneficial in conditions like WHIM syndrome.
The synthesis of mavorixafor has been described in detail in various studies. A notable method involves using 8-chloro-5,6,7,8-tetrahydroquinoline and 1,4-diaminobutane as key starting materials. The process includes several steps:
The molecular formula of mavorixafor is , with a molar mass of approximately 349.482 g/mol. The compound's structure features a complex arrangement that includes:
The three-dimensional conformation and spatial arrangement of atoms can be analyzed using computational chemistry techniques to predict binding affinities and interactions with biological targets .
Mavorixafor undergoes several chemical reactions during its synthesis:
Each reaction step is optimized for yield and purity, ensuring that the final product meets stringent pharmaceutical standards .
Mavorixafor acts primarily as an antagonist of the CXC chemokine receptor type 4. By binding to this receptor, it inhibits its activation by natural ligands such as stromal cell-derived factor 1 (SDF-1). This action leads to:
Clinical studies have demonstrated significant improvements in absolute neutrophil and lymphocyte counts among patients treated with mavorixafor compared to placebo groups .
Mavorixafor exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate formulation strategies in pharmaceutical applications .
Mavorixafor has significant implications in clinical settings:
The ongoing research may expand its therapeutic applications beyond WHIM syndrome, highlighting its versatility as an immunotherapeutic agent .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2